Bismuth trichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

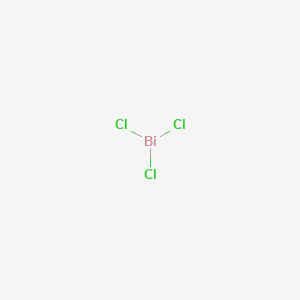

Bismuth trichloride is an inorganic compound with the chemical formula BiCl₃. It is a covalent compound and is the common source of the Bi³⁺ ion. In the gas phase and in the crystal, the species adopts a pyramidal structure, in accord with VSEPR theory . This compound is known for its hygroscopic nature and appears as white to yellow crystals .

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized directly by passing chlorine gas over bismuth metal:

Direct Chlorination: 2Bi+3Cl2→2BiCl3

Reaction with Aqua Regia: Dissolving bismuth metal in aqua regia, followed by evaporation, yields this compound dihydrate, which can be distilled to form the anhydrous trichloride.

Adding hydrochloric acid to bismuth oxide and evaporating the solution:Reaction with Hydrochloric Acid: Bi2O3+6HCl→2BiCl3+3H2O

Dissolving bismuth in concentrated nitric acid and then adding solid sodium chloride:Reaction with Nitric Acid and Sodium Chloride: Bi+6HNO3→Bi(NO3)3+3H2O+3NO2

Bi(NO3)3+3NaCl→BiCl3+3NaNO3

Activité Biologique

Bismuth trichloride (BiCl₃) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial properties and its applications in medicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and recent research findings.

Overview of this compound

This compound is an inorganic compound with the formula BiCl₃. It is primarily known for its use in pharmaceuticals, particularly in treating gastrointestinal disorders caused by Helicobacter pylori. The compound exhibits significant biological activity that has been the subject of extensive research.

Bismuth compounds, including this compound, exert their biological effects through several mechanisms:

- Inhibition of H. pylori : this compound disrupts multiple essential pathways in H. pylori, including oxidative defense systems and pH-buffering abilities. It binds to key enzymes, such as urease and alcohol dehydrogenase, inhibiting their activity .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to form complexes that enhance its antibacterial activity .

- Cytotoxic Effects : Studies have shown that bismuth complexes exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Efficacy

Recent studies have quantified the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| H. pylori strain 26695 | 8.84 | |

| E. coli | 10-20 | |

| S. aureus | 5-15 | |

| Pseudomonas aeruginosa | 15-30 |

These findings indicate that this compound is particularly effective against H. pylori, making it a valuable agent in treating infections associated with this bacterium.

Case Studies

- Treatment of H. pylori : A study conducted by Yao et al. utilized proteomic and metabolomic analyses to explore the effects of bismuth on H. pylori. The results indicated that bismuth inhibited growth by downregulating virulence factors such as CagA and VacA, disrupting flagella assembly, and affecting metabolic pathways related to bacterial growth .

- Antibacterial Activity Against Oral Pathogens : In another investigation, this compound's antibacterial activity was assessed against anaerobic oral pathogens. The compound demonstrated significant inhibition of growth in bacteria such as Fusobacterium nucleatum and Streptococcus mutans, with MIC values indicating strong efficacy .

- Cytotoxicity in Cancer Cells : Bismuth complexes have shown promising cytotoxic effects against human breast (MCF-7) and cervical (HeLa) cancer cells, suggesting potential applications in cancer therapy .

Recent Research Findings

Recent advancements in the understanding of bismuth's biological activity include:

- Multi-targeted Mechanisms : Research has revealed that bismuth compounds can target multiple proteins within bacterial cells, enhancing their antimicrobial effectiveness through complex interactions with cellular components .

- Synthesis of New Complexes : Novel bismuth complexes with improved antimicrobial properties have been synthesized, showing enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Propriétés

Numéro CAS |

7787-60-2 |

|---|---|

Formule moléculaire |

BiCl3 |

Poids moléculaire |

315.33 g/mol |

Nom IUPAC |

bismuth;trichloride |

InChI |

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

JHXKRIRFYBPWGE-UHFFFAOYSA-K |

SMILES |

Cl[Bi](Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Bi+3] |

Key on ui other cas no. |

7787-60-2 |

Pictogrammes |

Irritant |

Synonymes |

bismuth trichloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.